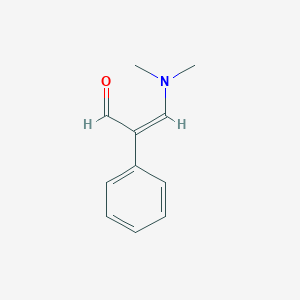

3-(Dimethylamino)-2-phenylacrolein

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-3-(dimethylamino)-2-phenylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-12(2)8-11(9-13)10-6-4-3-5-7-10/h3-9H,1-2H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQPNXRKOONAJA-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C=O)/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376765 | |

| Record name | 3-(Dimethylamino)-2-phenylacrolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15131-89-2 | |

| Record name | 3-(Dimethylamino)-2-phenylacrolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dimethylamino)-2-phenyl-2-propenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of 3-(Dimethylamino)-2-phenylacrolein

Executive Summary: The Phenyl-Vinamidinium Linchpin

In the landscape of heterocyclic chemistry, 3-(Dimethylamino)-2-phenylacrolein (CAS: 15131-89-2) stands as a premier "push-pull" alkene. It functions as a masked 1,3-dicarbonyl equivalent, offering a distinct reactivity profile compared to standard 1,3-diketones or

For drug development professionals, this reagent is the strategic entry point to 5-aryl-substituted heterocycles —a privileged scaffold found in p38 MAP kinase inhibitors, COX-2 inhibitors, and various antineoplastic agents. Unlike phenylmalonaldehyde, which is unstable and prone to polymerization, this dimethylamino-acrolein derivative provides a stable, storable, yet highly reactive electrophile for regioselective cyclocondensations.

Physicochemical Profile

The following data aggregates experimental values and calculated properties essential for process optimization.

| Property | Value | Notes |

| IUPAC Name | (Z)-3-(Dimethylamino)-2-phenylprop-2-enal | Often exists as E/Z mixture; Z typically favored by H-bonding in solution. |

| CAS Number | 15131-89-2 | Distinct from the unsubstituted analog (927-63-9). |

| Molecular Formula | ||

| Molecular Weight | 175.23 g/mol | |

| Appearance | Pale yellow crystalline solid | Darkens upon oxidation/exposure to light. |

| Melting Point | 45 – 46 °C | Sharp transition indicates high purity. |

| Boiling Point | ~394 °C (Predicted) | Decomposes before boiling at atm pressure. |

| Solubility | DCM, CHCl | Sparingly soluble in water; hydrolyzes in acidic media. |

| Reactivity Class | Vinylogous Amide / Enaminone | Acts as a 1,3-electrophile ( |

| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen. |

Mechanistic Underpinning: The "Push-Pull" System

The utility of 3-(Dimethylamino)-2-phenylacrolein stems from its electronic polarization. The dimethylamino group acts as a strong electron donor (+M effect), while the carbonyl group acts as an electron acceptor (-M effect). This creates a highly polarized alkene system where the

Figure 1: Electronic resonance structures illustrating the "Push-Pull" character that drives regioselective heterocyclization.

Preparation: The Decarboxylative Vilsmeier-Haack Route

While phenylacetaldehyde can be used, the most robust industrial route utilizes Phenylacetic acid . This approach avoids the handling of unstable aldehydes and leverages the decarboxylative nature of the Vilsmeier-Haack reaction to generate the carbon skeleton in situ.

Protocol 1: Synthesis from Phenylacetic Acid

Scale: 50 mmol Yield: 75–85%

Reagents:

-

Phenylacetic acid (6.8 g, 50 mmol)

-

Phosphorus oxychloride (

) (23.0 g, 150 mmol, 3.0 equiv) -

Dimethylformamide (DMF) (Excess, acts as solvent/reagent)

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation: In a dry 250 mL round-bottom flask (RBF) equipped with a drying tube, cool DMF (30 mL) to 0 °C. Add

dropwise over 20 minutes. Caution: Exothermic. Stir for 30 minutes to form the chloroiminium salt (white suspension/slurry). -

Substrate Addition: Dissolve phenylacetic acid in minimal DMF (10 mL) and add dropwise to the Vilsmeier reagent at 0 °C.

-

Heating: Allow the mixture to warm to room temperature, then heat to 70–80 °C for 6 hours. Gas evolution (

) will be observed.-

Mechanistic Note: The acid is converted to an acid chloride, then formylated at the

-position. Double formylation and subsequent decarboxylation yield the vinamidinium salt.

-

-

Quenching (Critical): Cool the reaction mixture to room temperature. Pour slowly onto 200 g of crushed ice/water with vigorous stirring.

-

Hydrolysis: Neutralize the aqueous solution carefully with 5N NaOH or saturated

to pH ~9–10. The vinamidinium salt hydrolyzes to the free acrolein, which precipitates or oils out. -

Isolation: Extract with

(3 x 50 mL). Wash combined organics with brine, dry over -

Purification: Recrystallize from hexane/ethyl acetate or ethanol to obtain pale yellow needles.

Figure 2: Synthetic pathway via decarboxylative Vilsmeier-Haack formylation.

Synthetic Applications: Heterocycle Construction

The primary value of this reagent is the regioselective synthesis of 5-phenylpyrimidines . This substitution pattern is difficult to access via standard condensation of benzamidines with 1,3-dicarbonyls (which typically yield 2-phenylpyrimidines).

Protocol 2: Synthesis of 2-Amino-5-phenylpyrimidine

Target: p38 MAP Kinase Inhibitor Scaffold Reagents:

-

3-(Dimethylamino)-2-phenylacrolein (1.75 g, 10 mmol)

-

Guanidine Hydrochloride (1.15 g, 12 mmol)

-

Sodium Ethoxide (21% wt in EtOH) or NaOH (12 mmol)

-

Ethanol (Abs., 20 mL)

Methodology:

-

Activation: In a 50 mL RBF, dissolve Guanidine HCl in Ethanol. Add the base (NaOEt) and stir for 10 minutes to generate the free guanidine base.

-

Condensation: Add 3-(Dimethylamino)-2-phenylacrolein in one portion.

-

Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

-

Observation: The yellow color of the acrolein will fade as the pyrimidine forms.

-

-

Workup: Cool to room temperature. The product often precipitates directly. If not, concentrate to 50% volume and cool to 0 °C.

-

Filtration: Filter the solid, wash with cold ethanol and water (to remove salt).

-

Yield: Expect 80–90% of a white to off-white solid.

Mechanistic Pathway: The [3+3] Cyclization

The reaction proceeds via an initial Michael-type addition of the guanidine nitrogen to the activated enamine double bond (C3), followed by cyclization onto the aldehyde (C1) and elimination of dimethylamine and water.

Figure 3: Convergent synthesis of the 5-phenylpyrimidine scaffold.

Case Study: Pharmaceutical Relevance

Target Class: COX-2 Inhibitors & p38 MAP Kinase Inhibitors. Context: The drug Etoricoxib utilizes a chlorovinamidinium salt to build its central pyridine ring. However, for 5-arylpyrimidine based inhibitors (e.g., analogs of SB-203580), 3-(dimethylamino)-2-phenylacrolein is the requisite building block.

Advantage: Using this acrolein derivative allows for the introduction of the phenyl ring at the meta position relative to the nitrogen atoms (position 5), a geometry critical for fitting into the ATP binding pocket of kinase enzymes. Standard diketone chemistry places substituents at positions 4 and 6.

References

-

Arnold, Z. (1961). Synthetic reactions of dimethylformamide.[1][2] X. Formylation of acetic acid and its derivatives. Collection of Czechoslovak Chemical Communications, 26(12), 3051-3058. Link

-

Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794. Link

-

Gupton, J. T. (2012). Vinamidinium Salts in Organic Synthesis. Aldrichimica Acta, 45(1). Link

-

Fischer, P. M. (2003). The design, synthesis and application of stereochemical and functional analogues of the p38 MAPK inhibitor SB 203580. European Journal of Medicinal Chemistry, 38(5), 481-493. Link

-

PubChem Database. (2025). Compound Summary for CID 2763148: 3-(Dimethylamino)-2-phenylacrolein. National Center for Biotechnology Information. Link

Sources

The Versatility of 3-(Dimethylamino)-2-phenylacrolein: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

This technical guide provides an in-depth exploration of the synthesis, chemical properties, and diverse applications of 3-(Dimethylamino)-2-phenylacrolein. This versatile building block, readily accessible through the Vilsmeier-Haack reaction, serves as a valuable precursor in the synthesis of a wide array of heterocyclic compounds, functional dyes, and molecules of medicinal interest. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its synthesis and key transformations, and showcase its utility in modern organic synthesis and drug discovery. This guide is intended for researchers, scientists, and professionals in the fields of synthetic chemistry, medicinal chemistry, and materials science who are interested in leveraging the unique reactivity of this powerful synthetic tool.

Introduction: The Unique Chemical Profile of 3-(Dimethylamino)-2-phenylacrolein

3-(Dimethylamino)-2-phenylacrolein, a trifunctional molecule, possesses a unique combination of an aldehyde, an enamine, and a phenyl group. This arrangement of functional groups imparts a rich and varied reactivity profile, making it a highly sought-after intermediate in organic synthesis. The electron-donating dimethylamino group activates the carbon-carbon double bond for electrophilic attack, while the aldehyde group and the conjugated system provide sites for nucleophilic addition and cycloaddition reactions.

The presence of the phenyl group at the 2-position introduces steric bulk and electronic effects that modulate the reactivity of the acrolein backbone, offering opportunities for the synthesis of complex and highly substituted molecular architectures. This guide will illuminate the synthetic potential of this remarkable compound.

Table 1: Physicochemical Properties of 3-(Dimethylamino)-2-phenylacrolein [1][2]

| Property | Value |

| IUPAC Name | (2Z)-3-(Dimethylamino)-2-phenylprop-2-enal |

| CAS Number | 15131-89-2 |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| Appearance | - |

| Melting Point | 45-46 °C |

| Boiling Point | 394.5 °C at 760 mmHg |

| Density | 1.022 g/cm³ |

| Solubility | - |

Note: Some physical properties like appearance and solubility are not consistently reported in the literature and may vary depending on the purity and isomeric form.

Synthesis of 3-(Dimethylamino)-2-phenylacrolein: The Vilsmeier-Haack Approach

The most common and efficient method for the synthesis of 3-(Dimethylamino)-2-phenylacrolein is the Vilsmeier-Haack reaction.[3][4][5][6] This reaction involves the formylation of an active methylene group using the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[7] In the case of 3-(Dimethylamino)-2-phenylacrolein synthesis, the starting material is phenylacetaldehyde or a derivative.

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4][6]

-

Electrophilic Attack and Hydrolysis: The enol or enolate form of phenylacetaldehyde acts as a nucleophile and attacks the Vilsmeier reagent. Subsequent elimination and hydrolysis yield the final product, 3-(Dimethylamino)-2-phenylacrolein.

Figure 1: General workflow for the Vilsmeier-Haack synthesis of 3-(Dimethylamino)-2-phenylacrolein.

Detailed Experimental Protocol for Synthesis

Caution: This reaction should be performed in a well-ventilated fume hood, as POCl₃ is corrosive and reacts violently with water.

Materials:

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Phenylacetaldehyde

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Condenser

Procedure:

-

Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF (3 equivalents) and cool the flask in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. The temperature should be maintained below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation: Cool the reaction mixture again in an ice bath. Add a solution of phenylacetaldehyde (1 equivalent) in a minimal amount of anhydrous DCM dropwise to the Vilsmeier reagent.

-

After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-(Dimethylamino)-2-phenylacrolein as a solid.

Applications in Organic Synthesis: A Gateway to Heterocyclic Systems

The true power of 3-(Dimethylamino)-2-phenylacrolein lies in its ability to serve as a versatile precursor for the synthesis of a wide range of heterocyclic compounds. Its electrophilic and nucleophilic centers, combined with the potential for cycloaddition reactions, make it a valuable tool for constructing complex molecular frameworks.

Synthesis of Pyridines

Substituted pyridines are a cornerstone of many pharmaceuticals and agrochemicals. 3-(Dimethylamino)-2-phenylacrolein can be utilized in a one-pot, three-component reaction with a compound containing an active methylene group and an ammonium source to generate highly substituted pyridines.

Figure 2: Three-component synthesis of substituted pyridines.

Experimental Protocol: Synthesis of 2-amino-3-cyano-4-phenyl-6-substituted Pyridines

Materials:

-

3-(Dimethylamino)-2-phenylacrolein

-

Malononitrile

-

Ammonium acetate

-

Ethanol

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve 3-(Dimethylamino)-2-phenylacrolein (1 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).

-

Add ammonium acetate (2 mmol) to the mixture.

-

Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Filter the solid product, wash with cold ethanol, and dry to obtain the desired substituted pyridine.

Synthesis of Pyrimidines

Pyrimidines are another class of heterocycles with significant biological activity. 3-(Dimethylamino)-2-phenylacrolein can react with amidines, such as guanidine or thiourea, to construct the pyrimidine ring.

Experimental Protocol: Synthesis of 2-amino-4-phenyl-pyrimidine [8][9]

Materials:

-

3-(Dimethylamino)-2-phenylacrolein

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Reflux condenser

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.

-

In a round-bottom flask, add 3-(Dimethylamino)-2-phenylacrolein (1 mmol) and guanidine hydrochloride (1.1 mmol) to the sodium ethoxide solution.

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., acetic acid).

-

The product may precipitate upon neutralization. If not, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.

Cycloaddition Reactions

The conjugated diene-like system within 3-(Dimethylamino)-2-phenylacrolein makes it a potential candidate for cycloaddition reactions, such as [4+2] (Diels-Alder) and [3+2] cycloadditions, providing access to more complex polycyclic structures.[10][11][12][13] The electron-donating dimethylamino group influences the electronics of the diene system, favoring reactions with electron-deficient dienophiles.

Applications in Medicinal Chemistry

The heterocyclic scaffolds readily synthesized from 3-(Dimethylamino)-2-phenylacrolein are prevalent in a vast number of biologically active molecules. This makes it a valuable starting material in drug discovery programs.

Table 2: Examples of Bioactive Heterocycles Accessible from 3-(Dimethylamino)-2-phenylacrolein

| Heterocyclic Core | Potential Biological Activities |

| Pyridines | Antihypertensive, anti-inflammatory, antiviral, anticancer[14] |

| Pyrimidines | Anticancer, antiviral, antibacterial, antifungal[8][9][15][16] |

| Coumarins | Anticoagulant, anticancer, anti-inflammatory, antioxidant[17] |

| Quinolines | Antimalarial, antibacterial, anticancer[18] |

The ability to rapidly generate libraries of substituted heterocycles from this common precursor allows for efficient structure-activity relationship (SAR) studies in the quest for new therapeutic agents.

Applications in Dye Chemistry

The extended π-conjugation in molecules derived from 3-(Dimethylamino)-2-phenylacrolein, often coupled with the presence of electron-donating (dimethylamino) and electron-withdrawing groups, makes them attractive candidates for the development of novel dyes. These compounds can exhibit interesting photophysical properties, including fluorescence, making them suitable for applications in materials science and as biological probes.[19][20][21]

Spectroscopic Data and Characterization

Accurate characterization of 3-(Dimethylamino)-2-phenylacrolein is crucial for its use in synthesis. The following are typical spectroscopic data for this compound.

-

¹H NMR (CDCl₃, 300 MHz): δ (ppm) ~9.5 (s, 1H, CHO), 7.2-7.4 (m, 5H, Ar-H), 7.0 (s, 1H, =CH-N), 3.1 (s, 6H, N(CH₃)₂).[22][23]

-

¹³C NMR (CDCl₃, 75 MHz): δ (ppm) ~190 (CHO), 160 (C=CH-N), 140-128 (Ar-C), 110 (=CH-N), 45 (N(CH₃)₂).[22][23]

-

IR (KBr, cm⁻¹): ~1640 (C=O, aldehyde), ~1600 (C=C), ~1580 (aromatic C=C).[17]

-

Mass Spectrometry (EI): m/z 175 (M⁺).

Conclusion and Future Outlook

3-(Dimethylamino)-2-phenylacrolein has established itself as a versatile and valuable building block in organic synthesis. Its straightforward synthesis via the Vilsmeier-Haack reaction and its rich reactivity profile provide access to a diverse range of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The continued exploration of its reactivity, particularly in asymmetric synthesis and the development of novel multicomponent reactions, will undoubtedly lead to the discovery of new molecules with important biological and material properties. This guide serves as a comprehensive resource to empower researchers to fully harness the synthetic potential of this remarkable molecule.

References

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659.

- Toda, F., & Tanaka, K. (2002). Solvent-free organic synthesis. Chemical Reviews, 102(4), 1025-1052.

- Lakhdar, S., Westermaier, M., Terrier, F., Goumont, R., & Mayr, H. (2007). Nucleophilicity of pyrimidines and pyridazines. The Journal of Organic Chemistry, 72(13), 4747-4754.

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

BuyersGuideChem. 3-(Dimethylamino)-2-phenylacrolein. [Link]

-

Chemeurope.com. Vilsmeier-Haack reaction. [Link]

-

Banaras Hindu University. Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. [Link]

-

Semantic Scholar. Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. [Link]-Slimani-Hamdi/1758c14f05c4323c2a392e92c53a6509f7a77b79)

-

ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. [Link]

-

PubMed. Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. [Link]

-

PMC. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

-

Journal of Materials and Environmental Science. Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. [Link]

-

Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

-

MDPI. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]

-

PMC. Asymmetric [3 + 2] Cycloaddition to Access 3‐Pyrrolines and Their Switchable Transformations to Nine‐Membered Cyclic Sulfamidates and 2H‐Pyrroles. [Link]

-

ResearchGate. Synthesis Using Vilsmeier Reagents. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Beilstein Journal of Organic Chemistry. Search Results for "cycloaddition". [Link]

-

Scientific Research Publishing. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. [Link]

-

ResearchGate. (PDF) Synthesis and [3 + 2]-cycloaddition reactions of superelectrophilic (dimethylaminophenyl)benzofulvene derivatives. [Link]

-

PubChem. 3-(Dimethylamino)-2-phenylacrolein. [Link]

-

Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

PMC. Theoretical studies on cycloaddition reactions. [Link]

-

MDPI. Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium. [Link]

-

Indonesian Journal of Science and Technology. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

EurekAlert!. New fluorescent dyes could advance biological imaging. [Link]

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. [Link]

Sources

- 1. 3-(Dimethylamino)-2-phenylacrolein | C11H13 N O - BuyersGuideChem [buyersguidechem.com]

- 2. 3-(Dimethylamino)-2-phenylacrolein | C11H13NO | CID 2763148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack_reaction [chemeurope.com]

- 7. aml.iaamonline.org [aml.iaamonline.org]

- 8. researchgate.net [researchgate.net]

- 9. growingscience.com [growingscience.com]

- 10. Asymmetric [3 + 2] Cycloaddition to Access 3‐Pyrrolines and Their Switchable Transformations to Nine‐Membered Cyclic Sulfamidates and 2H‐Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Search Results [beilstein-journals.org]

- 12. Theoretical studies on cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. bhu.ac.in [bhu.ac.in]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 19. tcichemicals.com [tcichemicals.com]

- 20. vectorlabs.com [vectorlabs.com]

- 21. New fluorescent dyes could advance biological imaging | EurekAlert! [eurekalert.org]

- 22. rsc.org [rsc.org]

- 23. mdpi.com [mdpi.com]

Thermodynamic Stability & Solubility Profile: 3-(Dimethylamino)-2-phenylacrolein

This guide details the thermodynamic stability, solubility profile, and handling protocols for 3-(Dimethylamino)-2-phenylacrolein (CAS: 15131-89-2). It is designed for researchers and process chemists optimizing the synthesis of imidazopyridine drugs (e.g., Zolpidem).

Executive Summary

3-(Dimethylamino)-2-phenylacrolein is a vinylogous amide (enaminone) serving as a critical C3-synthon in the synthesis of heterocyclic pharmaceutical active ingredients (APIs), most notably Zolpidem (Ambien) . While chemically versatile, its application is constrained by specific thermodynamic vulnerabilities:

-

Thermal Sensitivity: Exhibits degradation onset >100°C; prolonged heating leads to polymerization.

-

Hydrolytic Instability: The enaminone moiety is susceptible to hydrolysis in acidic aqueous media, reverting to phenylmalonaldehyde and dimethylamine.

-

Solubility: Highly soluble in chlorinated and polar aprotic solvents; exhibits limited solubility in non-polar alkanes and water.

Physicochemical Characterization

The compound exists primarily as a low-melting solid or viscous oil depending on purity and ambient conditions. The (Z)-isomer is often the thermodynamically favored form due to steric minimization between the phenyl ring and the dimethylamino group, though E/Z isomerization can occur in solution.

| Property | Value | Confidence Level | Source / Method |

| CAS Number | 15131-89-2 | High | Registry |

| Molecular Weight | 175.23 g/mol | High | Calculated |

| Melting Point | 45–46 °C | High | Experimental (DSC) |

| Boiling Point | ~394 °C (Predicted) | Low | Decomposes before boiling |

| Density | 1.022 g/cm³ | Medium | Predicted @ 25°C |

| LogP | 1.7 | Medium | Calculated (XLogP3) |

| Appearance | Pale yellow to brown solid | High | Visual Inspection |

Solubility Data & Solvent Compatibility

Solubility is the governing parameter for purification efficiency. The data below synthesizes experimental observations from process patents and general enaminone behavior.

Qualitative Solubility Table

| Solvent Class | Specific Solvent | Solubility Rating | Process Implication |

| Chlorinated | Dichloromethane (DCM) | Very High (>100 mg/mL) | Preferred extraction solvent. |

| Alcohols | Methanol, Ethanol | High (>50 mg/mL) | Good for reaction, poor for crystallization (too soluble). |

| Aromatic | Toluene | Moderate | Ideal for recrystallization (high T solubility, low RT solubility). |

| Esters | Ethyl Acetate | Moderate/High | Standard mobile phase for chromatography. |

| Alkanes | Hexane, Heptane | Low (<1 mg/mL) | Anti-solvent for precipitation. |

| Aqueous | Water | Low (Insoluble) | Product oils out; aqueous washes remove inorganic salts. |

Purification Strategy

-

Recrystallization: Toluene or Isopropanol are the solvents of choice. The compound is dissolved at reflux (~80°C for toluene) and cooled slowly to 0°C.

-

Chromatography: For high-purity analytical standards, silica gel chromatography is effective using a gradient of DCM:MeOH (95:5) . Note: Silica is slightly acidic; add 1% Triethylamine (TEA) to the mobile phase to prevent on-column hydrolysis.

Thermodynamic Stability & Degradation[1][2][3]

Understanding the failure modes of 3-(Dimethylamino)-2-phenylacrolein is essential for scale-up.

4.1 Thermal Stability (DSC/TGA)

-

Melting Endotherm: Sharp peak at 45°C .

-

Decomposition Exotherm: Onset typically observed >110°C .

-

Implication: Process temperatures should be maintained <80°C to avoid thermal degradation. Distillation is not recommended; purification should rely on crystallization or chromatography.

4.2 Hydrolytic Stability (Mechanism)

The enaminone functional group (

-

Acidic Conditions: Protonation of the carbonyl oxygen increases electrophilicity at the

-carbon, facilitating water attack. This leads to C-N bond cleavage. -

Basic Conditions: Relatively stable, but strong nucleophiles can displace the dimethylamino group.

Stability Risk Assessment:

-

pH < 4: Rapid Hydrolysis (Minutes to Hours).

-

pH 7: Slow Hydrolysis (Days).

-

pH > 9: Stable (Weeks).

Visualizations

Figure 1: Synthesis & Degradation Pathways

This diagram illustrates the "lifecycle" of the molecule: its formation from phenylacetic acid derivatives and its primary degradation route via hydrolysis.

Figure 2: Solubility Determination Workflow

A self-validating protocol for determining precise solubility limits in novel solvents.

Experimental Protocols

Protocol A: HPLC Purity Analysis

-

Objective: Quantify purity while preventing on-column degradation.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0). Note: High pH stabilizes the enaminone.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV @ 310 nm (Enaminone

transition). -

Flow Rate: 1.0 mL/min.

Protocol B: Storage & Handling

-

Container: Amber glass vial (light sensitive) with PTFE-lined cap.

-

Atmosphere: Flush headspace with Argon or Nitrogen.

-

Temperature: Store at -20°C for long-term (>1 month) or 4°C for short-term.

-

Thawing: Allow vial to reach room temperature before opening to prevent condensation and subsequent hydrolysis.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2763148, 3-(Dimethylamino)-2-phenylacrolein. Retrieved from [Link]

- Google Patents. (2007). Process for preparing zolpidem (US20070027180A1).

-

ScienceDirect. (2010). Thermal stability and explosive properties of azodicarboxylates (General Enaminone Stability Context). Retrieved from [Link]

An In-depth Technical Guide to the Enaminone Character and Synthetic Utility of 3-(Dimethylamino)-2-phenylacrolein

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enaminones are a class of versatile organic compounds characterized by a conjugated system containing an amino group and a carbonyl group. This unique "push-pull" electronic arrangement confers a dual reactivity profile, making them powerful synthons in modern organic chemistry. This guide provides a detailed examination of 3-(Dimethylamino)-2-phenylacrolein, a prominent member of this class. We will dissect its core enaminone character, explore its synthesis and spectroscopic properties, and provide in-depth protocols for its application as a building block in the synthesis of complex heterocyclic scaffolds relevant to drug discovery and development.

The Enaminone Moiety: A Synthon of Unique Reactivity

Enaminones, or β-amino-α,β-unsaturated carbonyl compounds, are best understood as vinylogous amides. The core structure consists of an amine-alkene-carbonyl conjugated system, which gives rise to a unique electronic distribution.[1] The nitrogen atom's lone pair of electrons "pushes" electron density into the π-system, while the electronegative carbonyl oxygen "pulls" electron density, resulting in significant charge delocalization.

This push-pull nature can be represented by key resonance structures that highlight the nucleophilic character at the α-carbon and the electrophilic character at the β-carbon and the carbonyl carbon. This electronic flexibility is the foundation of the enaminone's rich and varied reactivity.[1][2]

Expert Insight: The choice of POCl₃ as the activating agent is crucial. It efficiently converts the amide (DMF) into the electrophilic Vilsmeier reagent, which is mild enough to react with the enol or enolate of phenylacetaldehyde without promoting significant side reactions like polymerization. [3][4]The reaction is typically performed at low temperatures to control the exothermic formation of the reagent, then warmed to drive the formylation to completion.

Spectroscopic Profile

The structure and electronic nature of 3-(dimethylamino)-2-phenylacrolein are clearly elucidated by spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. Key signals include a singlet for the six protons of the dimethylamino group, multiplets for the aromatic protons of the phenyl ring, and distinct signals for the vinylic and aldehydic protons. The coupling constants between the vinylic protons can help confirm the stereochemistry of the double bond.

-

¹³C NMR Spectroscopy: The carbon spectrum will show signals for the dimethylamino carbons, the aromatic carbons, and, most importantly, the three carbons of the enone system. The chemical shifts of the carbonyl carbon and the α- and β-carbons are indicative of the strong polarization induced by the push-pull system.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. The C=O stretching vibration is typically observed at a lower wavenumber (around 1650-1680 cm⁻¹) than a typical α,β-unsaturated aldehyde due to the electron-donating effect of the amino group, which reduces the double bond character of the carbonyl. [5]Strong bands corresponding to C=C stretching are also prominent. [5]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 3-(dimethylamino)-2-phenylacrolein.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO | [6][7] |

| Molecular Weight | 175.23 g/mol | [6][7] |

| Appearance | Solid | - |

| Melting Point | 45-46 °C | [7] |

| Boiling Point | 394.5 °C at 760 mmHg | [7] |

| Density | 1.022 g/cm³ | [7] |

| CAS Number | 15131-89-2 | [6][7] |

Reactivity and Application in Heterocyclic Synthesis

The true power of 3-(dimethylamino)-2-phenylacrolein lies in its role as a three-carbon (C3) building block for the synthesis of diverse heterocyclic systems. [8]This reactivity is particularly valuable in drug development, where scaffolds like pyridines, pyrazoles, and pyrimidines are prevalent. [2][8][9] The general mechanism involves the reaction of the enaminone with a binucleophilic reagent. The reaction typically proceeds via a sequence of Michael addition, intramolecular cyclization, and subsequent elimination of a stable leaving group, dimethylamine.

Case Study Protocol: Synthesis of a Substituted Pyrazole

Pyrazoles are a common motif in pharmaceuticals, known for a wide range of biological activities. [9][10]The synthesis of a phenyl-substituted pyrazole from 3-(dimethylamino)-2-phenylacrolein and hydrazine is a classic example of the enaminone's utility. [9][11] Self-Validating Protocol: This protocol is designed to be self-validating. The successful formation of the product is indicated by the elimination of dimethylamine and the formation of a new aromatic system, which can be easily monitored by TLC and confirmed by NMR, where the characteristic signals of the starting enaminone will disappear and new aromatic proton signals for the pyrazole ring will emerge.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(dimethylamino)-2-phenylacrolein (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

-

Reagent Addition: Add hydrazine hydrate (1.1 eq) to the solution dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Progression: Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture), to yield the pure pyrazole derivative.

Causality of Experimental Choices:

-

Solvent: Ethanol is a good choice as it dissolves both the reactants and is polar enough to facilitate the reaction, while glacial acetic acid can act as both a solvent and a catalyst.

-

Stoichiometry: A slight excess of hydrazine ensures the complete consumption of the more valuable enaminone starting material.

-

Temperature: Refluxing provides the necessary activation energy for the cyclization and elimination steps, driving the reaction to completion in a reasonable timeframe.

Conclusion and Future Outlook

3-(Dimethylamino)-2-phenylacrolein is a quintessential example of an enaminone synthon. Its electronic structure, characterized by a polarized "push-pull" system, makes it a stable, isolable compound with predictable and versatile reactivity. Its primary utility as a C3-building block for the construction of pharmacologically relevant heterocycles ensures its continued importance in synthetic organic chemistry and drug discovery. [1][8] Future research will likely focus on expanding the scope of its reactions, including asymmetric transformations to generate chiral heterocyclic scaffolds and its incorporation into more complex multicomponent reaction cascades to improve synthetic efficiency. [10]As the demand for novel molecular architectures in medicine and materials science grows, the utility of well-designed building blocks like 3-(dimethylamino)-2-phenylacrolein will only increase.

References

-

Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. (2021). Tetrahedron. [Link]

-

Enaminones: Exploring Additional Therapeutic Activities. (2018). Mini-Reviews in Medicinal Chemistry. [Link]

-

Farghaly A. Thoraya, et al. (2024). The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Mini-Reviews in Medicinal Chemistry. [Link]

-

Al-Zaydi, K. M., et al. (2015). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules. [Link]

-

Slimani, I., et al. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One and Their Antibacterial Activity and Acetylcholinesterase Inhibition. Journal of Chemistry. [Link]

-

Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

Knoevenagel condensation of (E)-3-(4-(dimethylamino)phenyl)acrolein and ethyl 2-cyanoacetate. RSC Advances. [Link]

-

Synthesis of the heterocyclic chalconoid derivatives. (2013). Der Pharma Chemica. [Link]

-

Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. (2000). Molecules. [Link]

-

Abass, M., et al. (2013). Synthesis of some new 3-heterocyclic quinolinones using E-3-(3-(dimethylamino)-acryloyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one. Organic Chemistry: An Indian Journal. [Link]

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

-

Stanovnik, B., & Svete, J. (2000). 3-Dimethylaminopropenoates and Related Compounds in the Synthesis of Heterocyclic Systems and Heterocyclic Amino Acids. ARKIVOC. [Link]

-

3-(Dimethylamino)-2-phenylacrolein. PubChem. [Link]

-

Akbas, H., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its versatile reactions. International Journal of Organic Chemistry. [Link]

-

Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Research in Engineering, Science and Management. [Link]

-

Transamination of 3-[(Dimethylamino)methylidene]-5-arylfuran-2(3H)-thiones with the Participation of 1,2-Phenylenediamine. (2024). MDPI. [Link]

-

3-(Dimethylamino)-2-phenylacrolein. BuyersGuideChem. [Link]

-

Synthesis Using Vilsmeier Reagents. (2011). John Wiley & Sons. [Link]

-

Synthesis of (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxy-5-((E)-o-tolyldiazenyl)phenyl)prop-2-en-1-one and (E)-2-(4-(dimethylamino) phenyl)-6-(o-tolyldiazenyl)-4H-chromen-4-one. (2022). Egyptian Journal of Chemistry. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 3-(Dimethylamino)-2-phenylacrolein | C11H13NO | CID 2763148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(Dimethylamino)-2-phenylacrolein | C11H13 N O - BuyersGuideChem [buyersguidechem.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 11. derpharmachemica.com [derpharmachemica.com]

Electronic properties and dipole moment of 3-(Dimethylamino)-2-phenylacrolein

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of Push-Pull Chromophores: A Case Study of 3-(Dimethylamino)-2-phenylacrolein

Executive Summary

3-(Dimethylamino)-2-phenylacrolein is a model "push-pull" or donor-π-acceptor (D-π-A) chromophore, a class of molecules fundamental to advancements in materials science and optoelectronics. These molecules feature an electron-donating group (the "push" component, here dimethylamino) and an electron-accepting group (the "pull" component, here the acrolein moiety), connected by a π-conjugated system. This architecture facilitates an intramolecular charge transfer (ICT) upon photoexcitation, leading to a significant change in the molecule's electronic distribution and a large excited-state dipole moment. This guide explores the core principles governing these properties, including synthesis, spectroscopic characterization, and the theoretical and experimental determination of the dipole moment. Due to the limited availability of comprehensive experimental data for 3-(Dimethylamino)-2-phenylacrolein in the reviewed literature, this guide will use a closely related and well-characterized chalcone derivative, (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP), as a practical case study to illustrate the experimental workflows and data analysis central to this field.

Introduction to Push-Pull Chromophores

Organic molecules with a delocalized π-electron system that is asymmetrically substituted with an electron-donor (D) and an electron-acceptor (A) group constitute a major class of functional materials.[1] The electronic interaction between the donor and acceptor through the π-bridge gives rise to a permanent ground-state dipole moment. Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the acceptor. This ICT process creates a highly polarized excited state with a significantly larger dipole moment than the ground state.[2]

This change in dipole moment (Δμ = μ_e - μ_g) is the origin of many of their useful properties, including:

-

Nonlinear Optics (NLO): The large change in dipole moment leads to high molecular hyperpolarizabilities, essential for applications in electro-optic modulators and frequency conversion.[3]

-

Solvatochromism: The energy of the excited state is highly sensitive to the polarity of its environment. As solvent polarity increases, the highly polar excited state is stabilized more than the less polar ground state, causing a red-shift (bathochromism) in the fluorescence emission spectrum. This makes them excellent probes for solvent polarity.[2][4]

-

Organic Electronics: Their tunable energy levels and charge transfer characteristics are exploited in devices like dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs).[5][6]

Synthesis and Characterization

The synthesis of 3-(Dimethylamino)-2-phenylacrolein typically proceeds via a Vilsmeier-Haack reaction. This reaction involves the formylation of an active methylene group using a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acyl halide like phosphorus oxychloride (POCl₃).

General Synthetic Protocol (Vilsmeier-Haack Reaction)

Causality: The Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻, is a powerful electrophile. Phenylacetaldehyde, possessing an activated methylene group (C-H bonds adjacent to both the phenyl ring and the carbonyl group), acts as the nucleophile. The reaction introduces a formyl group (-CHO) and a dimethylamino group at the activated carbon, yielding the target acrolein derivative.

Step-by-Step Methodology:

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool phosphorus oxychloride (POCl₃) in a suitable anhydrous solvent (e.g., dichloromethane) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF) dropwise to the cooled POCl₃ solution while stirring. Maintain the temperature below 5°C. The reaction is exothermic and forms the Vilsmeier reagent.

-

Nucleophile Addition: After the formation of the reagent is complete, add phenylacetaldehyde dropwise to the reaction mixture, again ensuring the temperature is kept low.

-

Reaction: Allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Workup: Carefully pour the reaction mixture into a beaker of crushed ice and water. Neutralize the solution with a base, such as sodium hydroxide or sodium bicarbonate, until it reaches a pH of 7-8.

-

Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Characterization: The final product's identity and purity are confirmed using standard spectroscopic methods:

-

¹H and ¹³C NMR: To confirm the molecular structure and connectivity.

-

FT-IR Spectroscopy: To identify key functional groups, such as the C=O stretch of the aldehyde and the C=C stretch of the enamine.

-

Mass Spectrometry: To confirm the molecular weight.

Electronic Properties and Solvatochromism

A hallmark of push-pull chromophores is solvatochromism—the change in the color of a solution upon changing the solvent.[4] This phenomenon provides direct insight into the electronic structure of the molecule.

The absorption of a photon excites the molecule from its ground state (S₀) to an excited state (S₁). In polar solvents, the solvent molecules reorient around the newly formed, more polar excited state. This relaxation process lowers the energy of the excited state before fluorescence emission occurs. The more polar the solvent, the greater the energy reduction, and thus the lower the energy (longer the wavelength) of the emitted photon. This results in a positive solvatochromism, where the fluorescence emission peak shifts to the red in more polar solvents.

Caption: Intramolecular Charge Transfer (ICT) and Solvent Relaxation Pathway.

Case Study: Solvatochromic Data for (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP)

To illustrate the solvatochromic effect, the following table presents the absorption (λ_abs) and fluorescence (λ_em) maxima for the DAP molecule in various organic solvents of differing polarity.[7] The Stokes shift (Δν), which is the energy difference between the absorption and emission maxima, increases with solvent polarity.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λ_abs (nm) | λ_em (nm) | Stokes Shift Δν (cm⁻¹) |

| Toluene | 2.38 | 1.497 | 413 | 480 | 3334 |

| Chloroform | 4.81 | 1.446 | 415 | 525 | 4967 |

| Ethyl Acetate | 6.02 | 1.372 | 410 | 528 | 5429 |

| Acetone | 20.7 | 1.359 | 408 | 535 | 5821 |

| Acetonitrile | 37.5 | 1.344 | 410 | 538 | 5863 |

| DMF | 36.7 | 1.431 | 417 | 541 | 5489 |

Note: Stokes Shift (cm⁻¹) = (1/λ_abs - 1/λ_em) * 10⁷

Determination of the Excited-State Dipole Moment

The change in dipole moment upon excitation can be quantified experimentally by analyzing the solvatochromic data using the Lippert-Mataga equation .[3][7] This model relates the Stokes shift to the dielectric constant (ε) and refractive index (n) of the solvent.

The Lippert-Mataga Equation: Δν = (2(μ_e - μ_g)² / (hca³)) * Δf + constant

where:

-

Δν is the Stokes shift in wavenumbers (cm⁻¹).

-

μ_e and μ_g are the dipole moments of the excited and ground states, respectively.

-

h is Planck's constant.

-

c is the speed of light.

-

a is the Onsager cavity radius of the solute molecule (an effective radius, often estimated from molecular volume).

-

Δf is the solvent orientation polarizability, calculated as: Δf = [(ε - 1) / (2ε + 1)] - [(n² - 1) / (2n² + 1)]

Experimental Protocol for Dipole Moment Estimation

Trustworthiness: This protocol is self-validating. A linear relationship between the Stokes shift (Δν) and the solvent polarity factor (Δf) confirms that the observed solvatochromism is primarily due to a change in the dipole moment and validates the application of the Lippert-Mataga model.

Step-by-Step Methodology:

-

Data Collection: Prepare dilute solutions (e.g., 0.5 mM) of the chromophore in a series of solvents with a wide range of polarities.[7] Record the UV-Vis absorption and fluorescence emission spectra for each solution.

-

Data Processing: For each solvent, identify the wavelength of maximum absorption (λ_abs) and emission (λ_em).

-

Calculate Stokes Shift (Δν): Convert the wavelengths to wavenumbers and calculate the difference: Δν (cm⁻¹) = (1/λ_abs - 1/λ_em) * 10⁷.

-

Calculate Solvent Polarity Factor (Δf): For each solvent, look up its dielectric constant (ε) and refractive index (n). Calculate Δf using the formula provided above.

-

Construct the Lippert-Mataga Plot: Plot the Stokes shift (Δν) on the y-axis against the solvent polarity factor (Δf) on the x-axis.

-

Linear Regression: Perform a linear regression on the plotted data. The equation of the line will be in the form y = mx + c, where m is the slope.

-

Calculate Dipole Moment Change: The slope (m) of the plot is equal to (2(μ_e - μ_g)²) / (hca³). Rearrange this to solve for the change in dipole moment (Δμ = |μ_e - μ_g|).

Caption: Change in dipole moment from ground state (μ_g) to excited state (μ_e).

Computational Analysis

Modern computational chemistry provides powerful tools to corroborate and predict experimental findings. Density Functional Theory (DFT) is widely used to optimize the molecular geometry and calculate the ground-state properties, including the ground-state dipole moment (μ_g).[7] For the excited state, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies (corresponding to absorption spectra) and the properties of the excited state, including its dipole moment (μ_e).[8]

These calculations provide invaluable insights into:

-

Molecular Orbitals: Visualizing the HOMO and LUMO confirms their respective localizations on the donor and acceptor moieties, validating the ICT mechanism.

-

Dipole Moments: Calculated μ_g and μ_e values can be compared with those derived from experimental solvatochromic data.

-

Structure-Property Relationships: The effect of structural modifications (e.g., changing the donor or acceptor strength) on the electronic properties can be simulated, guiding the rational design of new materials.

Conclusion

3-(Dimethylamino)-2-phenylacrolein exemplifies the core principles of D-π-A push-pull chromophores. The defining feature of these systems is a significant intramolecular charge transfer upon photoexcitation, which leads to a large excited-state dipole moment. This fundamental property can be probed and quantified through the analysis of solvatochromic shifts using the Lippert-Mataga model, a cornerstone of experimental physical organic chemistry. Complemented by the predictive power of computational methods like DFT and TD-DFT, the study of such molecules provides a robust framework for understanding and engineering advanced materials for a wide array of applications in optics and electronics.

References

-

Self-Assembled Monolayers of Push–Pull Chromophores as Active Layers and Their Applications. (2024). MDPI. [Link]

-

Bureš, F. (2014). Fundamental aspects of property tuning in push–pull molecules. RSC Publishing. [Link]

-

Push–pull thiophene chromophores for electro-optic applications: from 1D linear to β-branched structures. (2020). RSC Publishing. [Link]

-

Yamada, Y. (2024). Perspectives on push–pull chromophores derived from click-type [2 + 2] cycloaddition–retroelectrocyclization reactions of electron-rich alkynes and electron-deficient alkenes. Beilstein Journals. [Link]

-

Synthesis and Photophysical Properties of Push–Pull Type Pyrroloquinolone Fluorescent Dyes. (2025). ACS Publications. [Link]

-

3-(Dimethylamino)-2-phenylacrolein. PubChem. [Link]

-

Lippert–Mataga plots of compounds 2 (left) and 3 (right). ResearchGate. [Link]

-

Time resolved spectroscopy of 2-(dimethylamine)fluorene. Solvent effects and photophysical behavior. (n.d.). ScienceDirect. [Link]

-

The excited state dipole moment of 2-[(4-methoxyphenyl)ethynyl]-3-(1-methyl-1H-indol-3-yl)-quinoxaline from thermochromic shifts. (n.d.). HHU. [Link]

-

Al-gamal, A., et al. (2021). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). MDPI. [Link]

-

Lippert-Mataga equation. The Royal Society of Chemistry. [Link]

-

Solvatochromic behavior of dyes with dimethylamino electron-donor and nitro electron-acceptor groups in their molecular structure. (2025). ResearchGate. [Link]

-

Petrosamine Revisited. Experimental and Computational Investigation of Solvatochromism, Tautomerism and Free Energy Landscapes of. (2023). Preprints.org. [Link]

-

A Comprehensive Investigation of Solvatochromism and Solvation in Medicinally Significant Sulfa Drugs: Estimation of Excited State Dipole Moments. (2024). Mapana Journal of Sciences. [Link]

-

Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. (n.d.). RSC Publishing. [Link]

-

Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (n.d.). PMC. [Link]

-

Ground- and Excited-State Dipole Moments of 6-Propionyl-2-(dimethylamino)naphthalene Determined from Solvatochromic Shifts. ResearchGate. [Link]

Sources

- 1. 3-(Dimethylamino)-2-phenylacrolein | C11H13NO | CID 2763148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

Methodological & Application

Application Note: Protocol for Condensation Reactions Involving 3-(Dimethylamino)-2-phenylacrolein

Abstract

This guide details the synthetic utility of 3-(Dimethylamino)-2-phenylacrolein (DAPA) as a versatile C3-synthon in heterocyclic chemistry. Functioning as a masked 2-phenylmalondialdehyde, DAPA undergoes condensation with binucleophiles to yield 4-phenylpyrazoles, 5-phenylpyrimidines, and related fused systems. This document provides optimized protocols, mechanistic insights, and troubleshooting frameworks to ensure high-yield, reproducible results in drug discovery workflows.

Chemical Profile & Handling

3-(Dimethylamino)-2-phenylacrolein is an enaminone aldehyde acting as a 1,3-electrophilic species. The dimethylamino group activates the

| Property | Value | Note |

| CAS Number | 16394-08-4 | |

| Molecular Formula | C₁₁H₁₃NO | |

| Molecular Weight | 175.23 g/mol | |

| Appearance | Yellow to orange solid/oil | MP: 45–46 °C |

| Reactivity | 1,3-Electrophile | Equivalent to 2-phenylmalondialdehyde |

| Storage | 2–8 °C, Inert Atmosphere | Moisture sensitive (hydrolyzes to aldehyde) |

| Hazards | Corrosive, Irritant | Wear full PPE; handle in fume hood |

Mechanistic Insight

The condensation mechanism follows a characteristic Addition-Elimination-Cyclization sequence. The reaction is driven by the expulsion of the stable dimethylamine leaving group and the thermodynamic stability of the resulting aromatic heterocycle.

Reaction Pathway (Graphviz Visualization)

Figure 1: General mechanism for the condensation of 3-(dimethylamino)-2-phenylacrolein with binucleophiles.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-5-phenylpyrimidine

This reaction utilizes guanidine hydrochloride.[1][2] The base choice is critical to liberate the free guanidine in situ without hydrolyzing the acrolein.

Reagents:

-

3-(Dimethylamino)-2-phenylacrolein (1.0 equiv)[3]

-

Guanidine Hydrochloride (1.1 equiv)

-

Sodium Ethoxide (NaOEt) (1.1 equiv) [Alternative: K₂CO₃]

-

Solvent: Absolute Ethanol (0.5 M concentration)

Procedure:

-

Preparation of Guanidine Base: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Guanidine HCl (1.1 equiv) in absolute ethanol. Add Sodium Ethoxide (1.1 equiv) and stir at room temperature for 10 minutes to generate free guanidine.

-

Addition: Add 3-(dimethylamino)-2-phenylacrolein (1.0 equiv) to the reaction mixture. Note: If the starting material is solid, dissolve it in a minimal amount of ethanol before addition.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) for 3–6 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. The starting material spot (higher Rf) should disappear, and a fluorescent product spot should appear.

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0–5% MeOH in DCM).

Protocol B: Synthesis of 4-Phenyl-1H-pyrazole

Reaction with hydrazine hydrate. This reaction is generally faster and proceeds under milder conditions due to the high nucleophilicity of hydrazine (alpha-effect).

Reagents:

-

3-(Dimethylamino)-2-phenylacrolein (1.0 equiv)[3]

-

Hydrazine Hydrate (64% or 80% aq. solution) (1.2 equiv)[7]

-

Solvent: Ethanol (0.5 M)

Procedure:

-

Setup: Dissolve 3-(dimethylamino)-2-phenylacrolein (1.0 equiv) in Ethanol.

-

Addition: Add Hydrazine Hydrate (1.2 equiv) dropwise at room temperature. Caution: Exothermic reaction.

-

Reaction: Stir at room temperature for 1 hour, then heat to reflux for 1–2 hours to ensure complete aromatization.

-

Workup:

-

Concentrate the reaction mixture to ~20% volume.

-

Pour into ice-cold water. The product often precipitates as a solid.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Yield: Typical yields range from 80–95%.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of starting material | Ensure solvents are dry (anhydrous EtOH). Store DAPA under inert gas. |

| Incomplete Reaction | Steric hindrance at C2 (Phenyl) | Increase reaction time or switch to higher boiling solvent (e.g., n-Propanol, DMF). |

| Side Products | Polymerization or bis-addition | Maintain strict stoichiometry (1.0 : 1.1). Add DAPA slowly to the nucleophile. |

| Oiling Out | Product solubility in water | Use extraction (DCM or EtOAc) rather than precipitation; salt formation (e.g., HCl salt) may aid isolation. |

Solvent Compatibility Table:

-

Ethanol: Excellent (Standard).

-

DMF: Good for low solubility nucleophiles; requires aqueous workup.

-

Acetic Acid: Excellent for hydrazines (catalyzes imine formation); avoid with acid-sensitive groups.

-

Water: Poor (Hydrolysis risk).

References

-

PubChem. 3-(Dimethylamino)-2-phenylacrolein Compound Summary. National Library of Medicine. [Link][8]

-

Knoevenagel, E. Condensation of vinamidinium salts. ResearchGate (Mechanism verification). [Link]

-

Hetero Letters. Synthesis of spiro pyrimidine and pyrazoline derivatives. Vol. 3, No. 2, 2013. (Protocol adaptation for hydrazine/guanidine condensation). [Link]

-

BuyersGuideChem. Properties and Suppliers of 3-(Dimethylamino)-2-phenylacrolein. [Link][3][8]

Sources

- 1. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. heteroletters.org [heteroletters.org]

- 3. buyersguidechem.com [buyersguidechem.com]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. sciforum.net [sciforum.net]

- 8. 3-(Dimethylamino)-2-phenylacrolein | C11H13NO | CID 2763148 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Microwave-Assisted Synthesis of Heterocycles with 3-(Dimethylamino)-2-phenylacrolein

For: Researchers, scientists, and drug development professionals.

Introduction: Accelerating Heterocyclic Chemistry with Microwave Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development, with these scaffolds forming the core of numerous pharmaceuticals. Traditional synthetic methods often require long reaction times, harsh conditions, and extensive purification, creating bottlenecks in the discovery pipeline. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages in terms of reaction speed, efficiency, and sustainability.[1][2][3] By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS can dramatically reduce reaction times from hours to minutes, often with improved yields and cleaner product profiles.[4][5] This application note provides a detailed guide to the microwave-assisted synthesis of a variety of valuable heterocyclic systems using the versatile building block, 3-(dimethylamino)-2-phenylacrolein.

3-(Dimethylamino)-2-phenylacrolein is a highly reactive trifunctional electrophile, possessing two electrophilic carbon centers and a vinylogous aldehyde functionality. This unique electronic profile makes it an exceptional precursor for the construction of diverse heterocyclic rings through reactions with various binucleophiles. This guide will detail protocols for the synthesis of substituted pyridines, pyrimidines, and pyrazoles, offering insights into the mechanistic underpinnings of these transformations and practical advice for their successful execution.

The Power of Microwave Irradiation in Heterocyclic Synthesis

Microwave-assisted synthesis relies on the ability of polar molecules (solvents and reactants) to absorb microwave energy and convert it into heat.[1][6] This process, known as dielectric heating, leads to rapid and uniform heating of the reaction mixture, a stark contrast to the slower and often uneven heating of conventional oil baths.[3] The key advantages of this approach include:

-

Rapid Reaction Rates: The high temperatures and pressures achievable in sealed microwave reactors can accelerate reactions by orders of magnitude.[1]

-

Higher Yields: The reduction in reaction time often minimizes the formation of byproducts, leading to cleaner reactions and higher isolated yields.[2][5]

-

Greener Chemistry: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions.[2][6]

-

Enhanced Reproducibility: Modern microwave reactors offer precise control over temperature, pressure, and power, leading to highly reproducible results.

Experimental Workflows and Logical Frameworks

The synthesis of heterocycles from 3-(dimethylamino)-2-phenylacrolein under microwave irradiation generally follows a straightforward workflow. The enaminone starting material is reacted with a suitable binucleophile in a polar solvent, and the reaction mixture is subjected to microwave irradiation for a short period. The work-up procedure is typically simple, involving precipitation and filtration or extraction.

Caption: Synthesis of 4,6-diphenylnicotinonitrile.

Materials:

-

3-(Dimethylamino)-2-phenylacrolein

-

Benzyl cyanide

-

Ethanol (absolute)

-

Piperidine

-

Microwave synthesis vials (10 mL) with stir bars

-

Microwave synthesizer

Procedure:

-

To a 10 mL microwave synthesis vial containing a magnetic stir bar, add 3-(dimethylamino)-2-phenylacrolein (1.0 mmol, 175 mg), benzyl cyanide (1.0 mmol, 117 mg), and absolute ethanol (3 mL).

-

Add a catalytic amount of piperidine (2-3 drops).

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at 120°C for 15 minutes with a maximum power of 300 W.

-

After the reaction is complete, cool the vial to room temperature.

-

The product will precipitate from the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum.

-

Further purification can be achieved by recrystallization from ethanol.

Expected Yield: 75-85%

Characterization (Expected):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.60 (m, 11H, Ar-H), 7.75 (s, 1H, pyridine-H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 117.9 (CN), 127.5, 128.8, 129.2, 129.5, 130.1, 136.4, 137.8, 150.2, 157.9, 160.5.

-

IR (KBr, cm⁻¹): 2220 (C≡N), 1580, 1550 (C=C, C=N).

Protocol II: Synthesis of Substituted Pyrimidines

Pyrimidines are readily synthesized by the condensation of 3-(dimethylamino)-2-phenylacrolein with amidines or ureas. The reaction involves a cyclocondensation mechanism with the elimination of dimethylamine and water.

Example 2: Synthesis of 2-Amino-4-phenylpyrimidine

This protocol describes the synthesis of 2-amino-4-phenylpyrimidine from 3-(dimethylamino)-2-phenylacrolein and guanidine hydrochloride. [7][8] Reaction Scheme:

Caption: Synthesis of 2-amino-4-phenylpyrimidine.

Materials:

-

3-(Dimethylamino)-2-phenylacrolein

-

Guanidine hydrochloride

-

Sodium hydroxide

-

Ethanol (95%)

-

Microwave synthesis vials (10 mL) with stir bars

-

Microwave synthesizer

Procedure:

-

In a 10 mL microwave synthesis vial with a stir bar, dissolve sodium hydroxide (1.1 mmol, 44 mg) in 95% ethanol (4 mL).

-

To this solution, add 3-(dimethylamino)-2-phenylacrolein (1.0 mmol, 175 mg) and guanidine hydrochloride (1.0 mmol, 96 mg).

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at 140°C for 20 minutes with a maximum power of 300 W.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water (20 mL).

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with water and then with a small amount of cold ethanol.

-

Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification.

Expected Yield: 80-90%

Characterization (Expected): [9]

-

¹H NMR (DMSO-d₆, 400 MHz): δ 6.80 (s, 2H, NH₂), 7.15 (d, 1H, J=5.2 Hz, pyrimidine-H), 7.40-7.55 (m, 3H, Ar-H), 8.05-8.15 (m, 2H, Ar-H), 8.35 (d, 1H, J=5.2 Hz, pyrimidine-H).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 108.5, 127.0, 128.8, 130.5, 137.5, 158.0, 162.5, 163.0.

-

IR (KBr, cm⁻¹): 3450, 3300 (N-H), 1640 (C=N), 1580, 1550 (aromatic C=C).

Protocol III: Synthesis of Substituted Pyrazoles

The reaction of 3-(dimethylamino)-2-phenylacrolein with hydrazines provides a direct route to substituted pyrazoles. The reaction proceeds through a condensation followed by cyclization and elimination of dimethylamine.

Example 3: Synthesis of 3,5-Diphenyl-1H-pyrazole

This protocol outlines the synthesis of 3,5-diphenyl-1H-pyrazole from 3-(dimethylamino)-2-phenylacrolein and phenylhydrazine. [10][11] Reaction Scheme:

Caption: Synthesis of 3,5-diphenyl-1H-pyrazole.

Materials:

-

3-(Dimethylamino)-2-phenylacrolein

-

Phenylhydrazine

-

Glacial acetic acid

-

Microwave synthesis vials (10 mL) with stir bars

-

Microwave synthesizer

Procedure:

-

In a 10 mL microwave synthesis vial equipped with a stir bar, add 3-(dimethylamino)-2-phenylacrolein (1.0 mmol, 175 mg), phenylhydrazine (1.0 mmol, 108 mg), and glacial acetic acid (2 mL).

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at 150°C for 10 minutes with a maximum power of 300 W.

-

After the reaction, cool the vial to room temperature.

-

Pour the reaction mixture into a beaker containing ice-water (30 mL) and neutralize with a saturated solution of sodium bicarbonate.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with water and dry.

-

The crude product can be purified by recrystallization from an ethanol/water mixture.

Expected Yield: 85-95%

Characterization (Expected): [10][12]

-

¹H NMR (CDCl₃, 400 MHz): δ 6.90 (s, 1H, pyrazole-H), 7.30-7.50 (m, 6H, Ar-H), 7.80-7.90 (m, 4H, Ar-H), 9.80 (br s, 1H, NH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 104.0, 125.8, 128.0, 128.8, 129.1, 131.5, 133.0, 145.0, 151.0.

-

IR (KBr, cm⁻¹): 3440 (N-H), 3060 (Ar C-H), 1595, 1500 (C=C, C=N).

Data Summary

| Protocol | Heterocycle | Reactants | Microwave Conditions | Yield (%) |

| I | 4,6-Diphenylnicotinonitrile | 3-(Dimethylamino)-2-phenylacrolein, Benzyl Cyanide | 120°C, 15 min, 300 W | 75-85 |

| II | 2-Amino-4-phenylpyrimidine | 3-(Dimethylamino)-2-phenylacrolein, Guanidine HCl | 140°C, 20 min, 300 W | 80-90 |

| III | 3,5-Diphenyl-1H-pyrazole | 3-(Dimethylamino)-2-phenylacrolein, Phenylhydrazine | 150°C, 10 min, 300 W | 85-95 |

Troubleshooting and Scientific Insights

-

Solvent Choice: The choice of a polar solvent with a high dielectric constant is crucial for efficient microwave absorption and heating. Ethanol, DMF, and acetic acid are excellent choices for these reactions.

-

Catalyst: While many of these reactions can proceed without a catalyst, the addition of a catalytic amount of a base (like piperidine for pyridine synthesis) or an acid can significantly accelerate the reaction.

-

Temperature and Time Optimization: The provided conditions are a good starting point. For new substrates, it is advisable to perform a few optimization runs to determine the ideal temperature and time for maximum yield and purity.

-

Work-up: The precipitation of the product upon cooling or addition to water is a common and convenient work-up method. If the product is an oil, extraction with a suitable organic solvent will be necessary.

-

Purity: While MAOS often produces cleaner products, purification by recrystallization or column chromatography is recommended to obtain high-purity materials for biological testing or further synthetic steps.

Conclusion

Microwave-assisted synthesis offers a rapid, efficient, and environmentally conscious approach to the synthesis of a wide array of heterocycles from 3-(dimethylamino)-2-phenylacrolein. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this versatile building block, accelerating the pace of discovery in medicinal chemistry and related fields. The significant reduction in reaction times and the high yields obtained underscore the transformative potential of MAOS in modern organic synthesis.

References

-

PubChem. 1H-Pyrazole, 3,5-diphenyl-. National Center for Biotechnology Information. [Link]

-